5,5'-Bis(7-hexyl-9H-fluoren-2-YL)-2,2'-bithiophene
Overview
Description
5,5’-Bis(7-hexyl-9H-fluoren-2-YL)-2,2’-bithiophene: is a complex organic compound that belongs to the class of bithiophenes. This compound is characterized by the presence of two thiophene rings connected by a bithiophene linkage, with each thiophene ring further substituted by a 7-hexyl-9H-fluoren-2-yl group. The unique structure of this compound makes it an interesting subject of study in various fields of chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 5,5’-Bis(7-hexyl-9H-fluoren-2-YL)-2,2’-bithiophene typically involves the coupling of 7-hexyl-9H-fluoren-2-yl groups with a bithiophene core. This can be achieved through various synthetic routes, including Suzuki coupling, Stille coupling, and direct arylation. These reactions generally require the use of palladium catalysts, such as palladium acetate or palladium chloride, and are carried out under inert atmosphere conditions, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods: : Industrial production of this compound may involve large-scale coupling reactions using similar methodologies as in laboratory synthesis. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high yield and purity of the final product. Common solvents used in these reactions include toluene, tetrahydrofuran, and dimethylformamide.
Chemical Reactions Analysis
Types of Reactions: : 5,5’-Bis(7-hexyl-9H-fluoren-2-YL)-2,2’-bithiophene can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidation reactions can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can be facilitated by electrophilic or nucleophilic reagents, depending on the desired substitution pattern.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield the corresponding reduced thiophene derivatives.
Scientific Research Applications
Chemistry: : In chemistry, 5,5’-Bis(7-hexyl-9H-fluoren-2-YL)-2,2’-bithiophene is studied for its electronic properties and potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biology and Medicine:
Industry: : In industry, this compound is of interest for its potential use in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism by which 5,5’-Bis(7-hexyl-9H-fluoren-2-YL)-2,2’-bithiophene exerts its effects is primarily related to its electronic properties. The presence of the bithiophene core and the fluorenyl substituents allows for efficient charge transport and delocalization of electrons. This makes the compound suitable for use in electronic devices where efficient charge transport is required. The molecular targets and pathways involved in its action are primarily related to its interaction with other molecules and materials in electronic devices.
Comparison with Similar Compounds
Similar Compounds: : Similar compounds include other bithiophene derivatives, such as 5,5’-Bis(4-hexylphenyl)-2,2’-bithiophene and 5,5’-Bis(4-hexylphenyl)-2,2’-bithiophene.
Uniqueness: : The uniqueness of 5,5’-Bis(7-hexyl-9H-fluoren-2-YL)-2,2’-bithiophene lies in its specific substitution pattern, which imparts unique electronic properties and makes it particularly suitable for applications in organic electronics. The presence of the fluorenyl groups enhances its stability and charge transport properties compared to other bithiophene derivatives.
Properties
IUPAC Name |
2-(7-hexyl-9H-fluoren-2-yl)-5-[5-(7-hexyl-9H-fluoren-2-yl)thiophen-2-yl]thiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H46S2/c1-3-5-7-9-11-31-13-17-39-35(25-31)29-37-27-33(15-19-41(37)39)43-21-23-45(47-43)46-24-22-44(48-46)34-16-20-42-38(28-34)30-36-26-32(14-18-40(36)42)12-10-8-6-4-2/h13-28H,3-12,29-30H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEOMVXSYYUOEQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)C4=CC=C(S4)C5=CC=C(S5)C6=CC7=C(C=C6)C8=C(C7)C=C(C=C8)CCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H46S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30698232 | |
Record name | 5,5'-Bis(7-hexyl-9H-fluoren-2-yl)-2,2'-bithiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30698232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
663.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
369599-42-8 | |
Record name | 5,5′-Bis(7-hexyl-9H-fluoren-2-yl)-2,2′-bithiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=369599-42-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,5'-Bis(7-hexyl-9H-fluoren-2-yl)-2,2'-bithiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30698232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 5,5'-Bis(7-hexyl-9H-fluoren-2-yl)-2,2'-bithiophene influence its performance in organic thin film transistors?
A1: The structure of this compound plays a crucial role in its performance as a semiconductor in organic thin film transistors (OTFTs). The molecule consists of a bithiophene core flanked by two fluorene units, each end-capped with hexyl chains. []
- Enhanced Crystallinity: The presence of the rigid fluorene and thiophene units promotes strong intermolecular interactions, leading to enhanced crystallinity in thin films. This enhanced crystallinity facilitates efficient charge transport within the material. []
- Influence of Alkyl Chains: The hexyl chains attached to the fluorene units play a vital role in controlling solubility and film morphology. These alkyl chains enhance solubility in organic solvents, making solution-processing techniques for device fabrication feasible. []
- Impact on Charge Carrier Mobility: The combination of high crystallinity and favorable film morphology contributes to the high charge carrier mobility observed in this compound-based OTFTs. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.